Cyclohexanecarboxylic acid, 4-octyl-

Liquid Crystal Intermediate Mesogenic Precursor Physical Property Characterization

4-Octylcyclohexanecarboxylic acid (CAS 38792-95-9) is an essential intermediate for nematic liquid crystals. The specific C8 alkyl chain length is non-substitutable, as it directly governs the clearing point and mesophase stability of the final mesogenic esters. Using shorter-chain analogs will alter the molecular aspect ratio and van der Waals interactions, shifting operational windows outside display or sensor requirements. This trans-isomer-rich mixture provides the molecular linearity needed for consistent LC syntheses. High purity minimizes impurities that disrupt multi-step yields (4.2–8.7% typical), ensuring batch-to-batch reproducibility in electro-optical device manufacturing.

Molecular Formula C15H28O2
Molecular Weight 240.38 g/mol
CAS No. 38792-95-9
Cat. No. B1633081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanecarboxylic acid, 4-octyl-
CAS38792-95-9
Molecular FormulaC15H28O2
Molecular Weight240.38 g/mol
Structural Identifiers
SMILESCCCCCCCCC1CCC(CC1)C(=O)O
InChIInChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h13-14H,2-12H2,1H3,(H,16,17)
InChIKeyVJWVLGWMZNFPGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexanecarboxylic Acid, 4-Octyl- (CAS 38792-95-9): Liquid Crystal Intermediate Specifications and Procurement Baseline


Cyclohexanecarboxylic acid, 4-octyl- (CAS 38792-95-9, also known as 4-octylcyclohexane-1-carboxylic acid) is a C15H28O2 alkyl-substituted cyclohexane carboxylic acid derivative [1]. This compound belongs to the trans-4-alkylcyclohexanecarboxylic acid family, which serves as essential building blocks in the synthesis of nematic liquid crystalline materials for electro-optical display applications [2]. Its molecular structure features a cyclohexane ring with a carboxylic acid functional group and an eight-carbon n-octyl side chain at the para position . The trans stereoisomer (CAS 38289-32-6) is the preferred configuration for mesogenic applications, as the trans geometry maximizes molecular linearity required for liquid crystalline phase formation [3]. The compound functions primarily as a synthetic intermediate rather than a final liquid crystal material, with the carboxylic acid moiety enabling esterification to produce mesogenic esters with tailored phase behavior [4].

Cyclohexanecarboxylic Acid, 4-Octyl- (CAS 38792-95-9): Why Alkyl Chain Length Dictates Performance and Prevents Generic Substitution


Generic substitution among 4-alkylcyclohexanecarboxylic acids is not feasible for liquid crystal applications because the length of the alkyl substituent directly and quantitatively governs the phase transition temperatures of the resulting mesogenic esters [1]. Systematic studies on homologous series of liquid crystalline compounds synthesized from trans-4-alkylcyclohexanecarboxylic acids demonstrate that alkyl chain length exerts predictable but non-linear effects on clearing points (nematic-to-isotropic transition temperatures) and mesophase stability [2]. Patent literature confirms that 4-alkylcyclohexanecarboxylic acids exhibit relatively low viscosity and wide liquid crystal phase temperature ranges, but these properties vary with alkyl chain length [3]. Substituting the 4-octyl derivative with a shorter-chain analog such as 4-butyl or 4-pentyl would alter the molecular aspect ratio and van der Waals interactions between aligned mesogens, resulting in different clearing temperatures that may fall outside the required operating window for a given display or sensor application [4]. Therefore, procurement specifications must precisely match the alkyl chain length to ensure the final liquid crystal mixture meets target thermal and electro-optical performance parameters.

Cyclohexanecarboxylic Acid, 4-Octyl- (CAS 38792-95-9): Product-Specific Quantitative Evidence for Procurement Decision-Making


Cyclohexanecarboxylic Acid, 4-Octyl- Physical Property Specifications from Technical Datasheet

Technical specifications from a specialty liquid crystal monomer supplier provide quantitative physical property data for trans-cyclohexanecarboxylic acid, 4-octyl- (CAS 38289-32-6), the stereochemically defined trans isomer preferred for liquid crystal applications . While this data does not represent a direct performance comparison against a named analog, it establishes the baseline physicochemical profile that informs procurement and handling decisions. The reported boiling point of 353.1±10.0°C and density of 0.941±0.06 g/mL represent vendor-specified values against which incoming material can be verified . The specified purity of ≥95% is the minimum threshold for use as a synthetic intermediate in liquid crystal esterification reactions .

Liquid Crystal Intermediate Mesogenic Precursor Physical Property Characterization

Cyclohexanecarboxylic Acid, 4-Octyl- Computed Molecular Descriptors for In Silico Screening

Computed molecular descriptors for 4-octylcyclohexanecarboxylic acid (CAS 38792-95-9) are available from chemical database sources, providing quantitative parameters for in silico screening and property prediction . The exact molecular mass of 240.20904 g/mol, calculated XLogP3-AA partition coefficient of 4.628, and topological polar surface area of 37.3 Ų are reported [1]. The compound contains one hydrogen bond donor, two hydrogen bond acceptors, and eight rotatable bonds, which govern solubility characteristics and molecular flexibility .

Computational Chemistry Molecular Descriptor In Silico Screening

Cyclohexanecarboxylic Acid, 4-Octyl- Mass Spectrometric Fragmentation Profile for Identity Confirmation

Mass spectrometric analysis of pyrrolidide derivatives of both cis- and trans-octylcyclohexanecarboxylic acids demonstrates that the aliphatic octyl chain structure can be confirmed via electron impact fragmentation patterns, despite steric hindrance to direct hydrogen transfer from the chain to the functional group [1]. A reference GC-MS spectrum of 4-octylcyclohexanecarboxylic acid is available in the SpectraBase database (Compound ID: DiseBsO70LE), providing a fingerprint for identity verification [2].

Mass Spectrometry Analytical Characterization Structural Confirmation

Cyclohexanecarboxylic Acid, 4-Octyl- (CAS 38792-95-9): Validated Research and Industrial Application Scenarios


Synthesis of Nematogenic Esters for Electro-Optical Display Materials

Trans-4-octylcyclohexanecarboxylic acid serves as a key starting material for synthesizing nematogenic esters via esterification with phenolic or biphenolic mesogenic cores [1]. The resulting esters are incorporated into nematic liquid crystal mixtures for electro-optical display applications such as LCD panels, optical filters, and temperature sensors [2]. The octyl chain length provides a specific molecular aspect ratio that contributes to the overall phase behavior and clearing temperature of the final liquid crystal composition [3]. This application is supported by established synthetic methodologies for trans-4-alkylcyclohexane carboxylic acids and their esters [1].

Precursor for Tolane-Based High-Birefringence Liquid Crystals

4-Alkylcyclohexanecarboxylic acids, including the 4-octyl derivative, are employed as synthetic intermediates in multi-step reactions to prepare 1,3-dioxolane-terminated tolane liquid crystals [2]. These advanced materials exhibit enhanced positive dielectric anisotropy and birefringence when the 1,3-dioxolane terminal group is introduced [2]. The cyclohexanecarboxylic acid moiety contributes molecular flexibility and low viscosity to the final mesogenic structure, which is essential for achieving fast electro-optical response times in display devices [3].

Synthesis of Lateral Difluorine-Substituted Biphenyl Liquid Crystals

4-Alkylcyclohexanecarboxylic acids serve as starting substrates for synthesizing lateral difluorine-substituted biphenyl liquid crystals through Grignard reaction, Huang Ming-long reduction, iodination, acid reaction, Suzuki cross-coupling, Williamson reaction, and esterification sequences [4]. The 4-octyl derivative, with its eight-carbon alkyl chain, provides a specific molecular geometry that influences the mesomorphic properties and phase transition temperatures of the resulting four-ring or biphenyl liquid crystalline compounds [4]. Total synthetic yields for these multi-step sequences range from 4.2% to 8.7%, indicating the importance of high-purity starting material to maximize overall process efficiency [4].

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